Cycloviolacin Y1 -

Cycloviolacin Y1

Catalog Number: EVT-246217
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cycloviolacin Y1 is predominantly sourced from Viola yedoensis, a flowering plant known for its rich content of cyclotides. These peptides are synthesized in the plant as precursors and undergo post-translational modifications to form the mature cyclic structure. The extraction and characterization of cycloviolacin Y1 typically involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Classification

Cycloviolacin Y1 belongs to the cyclotide class, which is classified based on their cyclic structure and disulfide bond arrangement. Cyclotides are further categorized into different subfamilies, including bracelet and Möbius types, based on the presence or absence of a specific backbone twist caused by a conserved proline residue in their structure. Cycloviolacin Y1 is classified as a bracelet cyclotide due to its unique structural features.

Synthesis Analysis

Methods

The synthesis of cycloviolacin Y1 can be achieved through several methods, including:

  • Natural Extraction: Isolation from Viola yedoensis using solvent extraction followed by purification techniques such as HPLC.
  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) can be employed to create cycloviolacin Y1 in a laboratory setting, allowing for precise control over the amino acid sequence.
  • Enzymatic Processing: Utilizing specific enzymes like asparaginyl endoproteinase to facilitate the cyclization of linear precursors into their cyclic forms.

Technical Details

The synthesis process often involves reducing and alkylating cysteine residues to stabilize the peptide structure. Following this, enzymatic digestion may be performed to yield linearized forms that can then be cyclized under controlled conditions. Advanced analytical techniques such as mass spectrometry are used to confirm the identity and purity of the synthesized cyclotide.

Molecular Structure Analysis

Structure

Cycloviolacin Y1 features a compact three-dimensional structure stabilized by multiple disulfide bonds. The typical structure includes:

  • A cyclic backbone formed by head-to-tail linkage of amino acids.
  • A cystine knot motif, which contributes to its stability against proteolytic degradation.

Data

The molecular formula of cycloviolacin Y1 is C₃₆H₅₁N₉O₁₀S₄, with a molecular weight of approximately 803.02 g/mol. The peptide consists of 30 amino acids, arranged in a specific sequence that determines its biological activity.

Chemical Reactions Analysis

Reactions

Cycloviolacin Y1 undergoes various chemical reactions that are critical for its biological functions:

  • Disulfide Bond Formation: Essential for maintaining structural integrity.
  • Enzymatic Hydrolysis: Can be cleaved by specific proteases, which may influence its activity.
  • Binding Interactions: Engages in non-covalent interactions with target molecules, such as viral proteins or cell membranes.

Technical Details

The stability of cycloviolacin Y1 allows it to resist denaturation under harsh conditions, making it an attractive candidate for therapeutic applications. Its cyclic nature prevents linearization, which is crucial for maintaining its bioactivity.

Mechanism of Action

Process

The mechanism of action of cycloviolacin Y1 involves several pathways:

  • Antiviral Activity: Cycloviolacin Y1 has demonstrated efficacy against various viruses by binding to viral membranes or proteins, inhibiting their entry or replication.
  • Cytotoxic Effects: It exhibits mild hemolytic activity, which can disrupt cell membranes at higher concentrations.

Data

Studies indicate that cycloviolacin Y1 binds specifically to phosphatidylethanolamine on viral surfaces, facilitating its antiviral effects. The dissociation constant for this interaction suggests a high affinity, enhancing its potential as an antiviral agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cycloviolacin Y1 is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

  • Stability: Highly stable under various pH conditions and resistant to heat.
  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for cyclic peptides.

Relevant data indicate that cycloviolacin Y1 maintains structural integrity across a wide range of environmental conditions, contributing to its robustness as a therapeutic agent.

Applications

Cycloviolacin Y1 has several scientific uses:

  • Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.
  • Agricultural Applications: Due to its insecticidal properties, it can be explored as a natural pesticide alternative.
  • Biotechnology: The stability and unique properties of cycloviolacin Y1 make it useful in protein engineering and drug design.
Discovery and Classification of Cycloviolacin Y1

Taxonomic Origins in Viola yedoensis and Violaceae Lineage

Cycloviolacin Y1 is a macrocyclic peptide discovered in Viola yedoensis Makino (Violaceae), a perennial herb indigenous to East Asia, including China, Japan, and Korea. This species thrives in subtropical and temperate regions, typically inhabiting fields, wastelands, and grassy slopes [5]. Commonly known as "Zi Hua Di Ding" in traditional Chinese medicine, the whole plant (including roots) has been historically decocted as a tea to treat inflammatory conditions, carbuncles, snake bites, and infections [2] [5]. The discovery of cycloviolacin Y1 emerged during phytochemical investigations into V. yedoensis's anti-HIV properties. Using a bioactivity-guided fractionation approach, researchers isolated cycloviolacin Y1 alongside seven other cyclotides (including cycloviolacins Y2-Y5) from dried plant material via solvent extraction (CH₂Cl₂/MeOH) and reversed-phase high-performance liquid chromatography (RP-HPLC) [2] [7]. Approximately 2 mg of cycloviolacin Y1 was obtained per kilogram of dried plant material, indicating moderate abundance compared to other cyclotides like varv E (4.8 mg/kg) [2].

The Violaceae family represents a major reservoir of cyclotides, with cycloviolacin Y1 epitomizing the chemical defense arsenal of these plants. V. yedoensis belongs to the Violaceae tribe, which expresses diverse suites of cyclotides (10–160 unique sequences per species) distributed across leaves, stems, flowers, and roots [4] [8]. Cyclotides like cycloviolacin Y1 contribute to the plant's ecological resilience, acting as natural insecticides and antimicrobial agents [6] [10]. Their stability allows them to withstand boiling during traditional preparation, validating their role in ethnomedical applications [2].

Table 1: Botanical Profile of Cycloviolacin Y1 Source

CharacteristicDetail
Plant SpeciesViola yedoensis Makino
FamilyViolaceae
Geographic DistributionChina, Japan, Korea, Russian Far East
Traditional Name"Zi Hua Di Ding"
Plant Part UsedWhole plant (including roots)
Extraction Yield~2 mg/kg dried plant material

Phylogenetic Placement Within Cyclotide Subfamilies

Cycloviolacin Y1 is classified within the bracelet subfamily of cyclotides, distinguished by its lack of a cis-proline residue in loop 5 and consequent absence of a topological twist seen in Möbius subfamily cyclotides [4] [9]. Its sequence (C₁₄₄H₂₀₆N₃₆O₄₈S₆, PubChem CID: 49769493) retains the signature cyclic cystine knot (CCK) motif: six conserved cysteine residues forming three disulfide bonds (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) that create a knotted core [1] [4]. Key sequence features include:

  • A hydrophobic surface patch critical for membrane interactions [10]
  • A conserved glutamate in loop 1 involved in hydrogen bonding
  • Variable loops 2, 3, 5, and 6 contributing to functional diversity [4]

Structurally, cycloviolacin Y1 adopts a compact β-sheet fold stabilized by the cystine knot. Its backbone cyclization occurs between Asn²⁹ (C-terminus) and Gly¹ (N-terminus), a hallmark of cyclotide biosynthesis [9] [10]. Compared to Möbius cyclotides (e.g., kalata B1), bracelet types like cycloviolacin Y1 exhibit greater hydrophobicity and membrane-binding affinity, correlating with enhanced bioactivity [2] [7]. Phylogenetic analyses of Violaceae cyclotides reveal that bracelet cyclotides form a monophyletic clade, with cycloviolacin Y1 sharing close homology to cycloviolacin O2 (69% sequence identity) and varv A (63%) [4] [8].

Table 2: Classification and Structural Features of Cycloviolacin Y1

CharacteristicCycloviolacin Y1 (Bracelet)Möbius Cyclotides (e.g., Kalata B1)
Backbone TopologyCircular ribbonMöbius strip with 180° twist
Loop 5 ResidueNo cis-prolineConserved cis-proline
HydrophobicityHighModerate
Net Charge (pH 7)Not reportedVariable (-2 to +3)
Representative MotifGIPCGESCVW...GLPVCGETCV...

Genomic Context: Cyclotide Gene Clusters in Violaceae

Cycloviolacin Y1 is encoded by a precursor gene within a multi-domain architecture specific to Violaceae. Transcriptomic studies of Viola species reveal that cyclotide precursors consist of:

  • An endoplasmic reticulum (ER) signal peptide
  • An N-terminal propeptide (NTPP)
  • An N-terminal repeat (NTR) domain
  • The mature cyclotide domain (30–37 aa)
  • A C-terminal tail (CTR) [8] [10]

In V. yedoensis, cycloviolacin precursors are organized in clusters within the genome, facilitating coordinated expression. The mature cycloviolacin Y1 domain is flanked by NTR and CTR regions that direct post-translational processing [8]. Key processing events include:

  • Excision: Asparaginyl endopeptidase (AEP)-mediated cleavage at the C-terminal Asn/Gly junction
  • Cyclization: Spontaneous transpeptidation forming the cyclic backbone [6] [10]

Conserved residues in the precursor domains (e.g., Asn/Asp at the C-terminus) are critical for cyclization efficiency. Genomic analyses indicate that cycloviolacin genes evolved through repeated domain duplication and diversification events within Violaceae [8]. This modular architecture enables V. yedoensis to produce a combinatorial library of cyclotides, with cycloviolacin Y1 representing one isoform optimized for membrane disruption.

Table 3: Precursor Architecture for Cycloviolacin Y1

Precursor DomainFunctionConserved Features in Cycloviolacin Y1 Precursor
ER SignalTargets protein to secretory pathwayHydrophobic leader sequence
NTPPFacilitates folding and processingVariable length (~20–50 aa)
NTRRecognition site for AEPContains cleavage motifs
Mature DomainEncodes cycloviolacin Y1 sequenceStarts with Gly¹, ends with Asn²⁹
CTRDirects C-terminal cleavage and cyclizationEnds with Gly/Asn dipeptide

Properties

Product Name

Cycloviolacin Y1

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